![molecular formula C19H24 B14680675 1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene CAS No. 39502-92-6](/img/structure/B14680675.png)
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene is an organic compound with a complex structure It is a derivative of benzene, featuring multiple methyl groups attached to its aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene typically involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with 2,4,5-trimethylbenzyl chloride under acidic conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzyl chloride reacts with mesitylene to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or H2 gas with a palladium catalyst.
Substitution: HNO3 and H2SO4 for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, bromo compounds.
科学的研究の応用
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
作用機序
The mechanism of action of 1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
Mesitylene (1,3,5-trimethylbenzene): A simpler derivative of benzene with three methyl groups.
Pseudocumene (1,2,4-trimethylbenzene): Another isomer of trimethylbenzene with different methyl group positions.
Hemimellitene (1,2,3-trimethylbenzene): An isomer with methyl groups at different positions on the benzene ring.
Uniqueness
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and potential biological activities that are not observed in its simpler counterparts.
特性
CAS番号 |
39502-92-6 |
|---|---|
分子式 |
C19H24 |
分子量 |
252.4 g/mol |
IUPAC名 |
1,2,4-trimethyl-5-[(2,4,6-trimethylphenyl)methyl]benzene |
InChI |
InChI=1S/C19H24/c1-12-7-16(5)19(17(6)8-12)11-18-10-14(3)13(2)9-15(18)4/h7-10H,11H2,1-6H3 |
InChIキー |
WGLBZPWTQDIXJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CC2=C(C=C(C(=C2)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


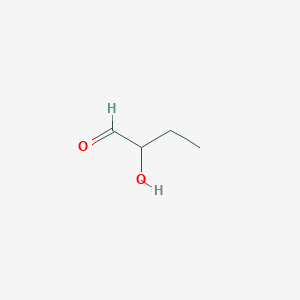
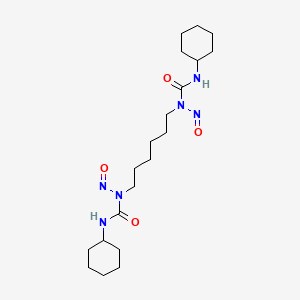
![4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine](/img/structure/B14680605.png)
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)

![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)
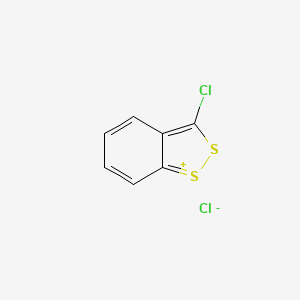
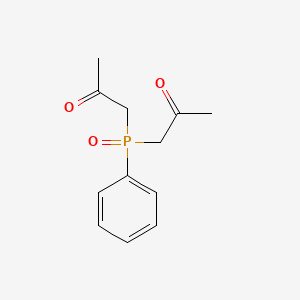
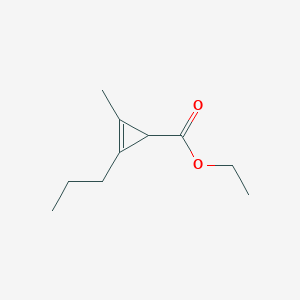
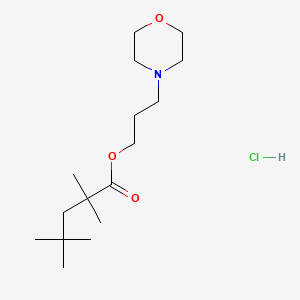
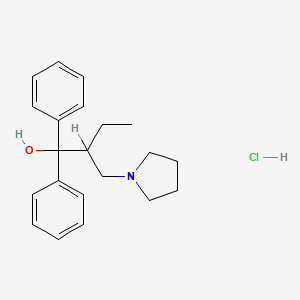
![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)

![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
